molecular formula C19H23NO2 B5102171 N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide

Cat. No. B5102171
M. Wt: 297.4 g/mol
InChI Key: YZBCTAZZHJPLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various medical conditions. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide works by selectively inhibiting COX-2, an enzyme that is responsible for producing prostaglandins in the body. By blocking the production of prostaglandins, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide reduces pain and inflammation in the affected area. Unlike traditional NSAIDs, which also inhibit COX-1, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has a lower risk of causing gastrointestinal side effects.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has several biochemical and physiological effects on the body. It reduces the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It also reduces the activity of neutrophils, which are immune cells that contribute to inflammation. Additionally, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has been shown to have anti-angiogenic properties, which means it can inhibit the growth of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means it has a specific target in the body. It also has a lower risk of causing gastrointestinal side effects compared to traditional NSAIDs. However, N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has some limitations in lab experiments. It is not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide. One area of research is the potential use of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in the treatment of cancer. Studies have shown that N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has anti-angiogenic properties, which means it could be used to inhibit the growth of new blood vessels in tumors. Another area of research is the potential use of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in the treatment of Alzheimer's disease. Studies have shown that N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide can reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide in various medical conditions.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with propyl bromide to form 2-ethyl-6-methylphenyl propyl ether. This ether is then reacted with 4-chlorobenzoyl chloride to form N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide. The final product is purified using column chromatography.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has been shown to be effective in reducing pain and inflammation in these conditions, and it is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-13-22-17-11-9-16(10-12-17)19(21)20-18-14(3)7-6-8-15(18)5-2/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBCTAZZHJPLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.